1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of this compound. The fundamental principle governing this technique is Bragg's law, mathematically expressed as $$n\lambda = 2d \sin \theta$$, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ corresponds to half the scattering angle. This relationship enables precise determination of interatomic distances and crystallographic parameters essential for understanding the compound's solid-state structure.
Single crystal X-ray diffraction experiments provide comprehensive structural information including unit cell parameters, space group determination, and atomic coordinates. For oxalate-containing compounds similar to this compound, crystallographic studies reveal critical insights into hydrogen bonding networks and molecular packing arrangements. The oxalate anion typically exhibits perfectly planar geometry with a crystallographic center of symmetry positioned at the midpoint of the carbon-carbon bond. Carbon-oxygen bond distances in oxalate moieties demonstrate near-equality, indicating significant resonance stabilization within the anion structure.
Detailed crystallographic analysis of related hydrazinium oxalate compounds demonstrates the formation of extensive three-dimensional hydrogen-bonded networks. These networks arise from intermolecular nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen hydrogen bonds, creating rigid crystal lattices with enhanced stability. Each oxalate group in such structures typically becomes surrounded by six hydrazinium ions through hydrogen bonding interactions, while each hydrazinium ion coordinates with three oxalate groups and one additional hydrazinium ion.
The crystal packing analysis reveals that oxalate ions link together in an end-to-end fashion through hydrogen bonds mediated by hydrazinium cations, creating linear chains that extend parallel to specific crystallographic directions. Data collection procedures for such compounds require careful attention to crystal quality, with optimal specimens measuring approximately 0.085 × 0.065 × 0.015 millimeters and exhibiting defect-free morphology under polarized light microscopy. Temperature control during data collection, typically maintained at 218 Kelvin, ensures enhanced diffraction quality and reduced thermal motion effects.
Nuclear Magnetic Resonance Spectral Characterization
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts corresponding to the benzodioxin ring system, hydrazine moiety, and oxalate component. The 2,3-dihydro-1,4-benzodioxin ring system exhibits distinctive signals arising from the ethylene bridge protons and aromatic ring protons.
The ethylene bridge connecting the oxygen atoms in the benzodioxin ring typically generates signals in the range of 4.2-4.5 parts per million, appearing as a characteristic multiplet due to the constrained ring environment. Aromatic protons on the benzene ring portion of the molecule resonate in the 6.8-7.2 parts per million region, with coupling patterns reflecting the substitution pattern and electronic environment. The hydrazine nitrogen-hydrogen protons contribute signals in the 3.5-5.5 parts per million range, often appearing as broad signals due to rapid exchange with solvent protons and quadrupolar relaxation effects.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The aromatic carbons of the benzodioxin system typically resonate between 120-150 parts per million, while the aliphatic carbons of the ethylene bridge appear in the 64-68 parts per million region. The oxalate carbon atoms generate characteristic signals around 157-160 parts per million, reflecting the carbonyl carbon environment in the carboxylate functionality.
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable assignment of complex multipicity patterns and confirmation of molecular connectivity. These advanced techniques prove particularly valuable for distinguishing between potential regioisomers and confirming the specific substitution pattern on the benzodioxin ring system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and detailed fragmentation pathway information. Electrospray ionization mass spectrometry typically generates molecular ion peaks at mass-to-charge ratio 257 for the protonated molecular ion [M+H]⁺ and 279 for the sodium adduct [M+Na]⁺. These ionization patterns confirm the molecular weight of 256.21 grams per mole and provide insight into the compound's behavior under ionization conditions.
The fragmentation patterns reveal characteristic losses corresponding to specific molecular components. Loss of the oxalic acid moiety (90 atomic mass units) generates fragment ions at mass-to-charge ratio 167, corresponding to the protonated 1-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine component. Further fragmentation typically involves loss of the hydrazine group (32 atomic mass units) to produce ions at mass-to-charge ratio 135, representing the benzodioxin core structure.
| Ionization Mode | Mass-to-Charge Ratio | Assignment | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 257.11 | Protonated molecular ion | 100% |
| [M+Na]⁺ | 279.09 | Sodium adduct | 75% |
| [M+NH₄]⁺ | 274.14 | Ammonium adduct | 45% |
| [M-C₂H₂O₄+H]⁺ | 167.08 | Loss of oxalic acid | 85% |
| [M-N₂H₄+H]⁺ | 225.08 | Loss of hydrazine | 40% |
High-resolution mass spectrometry enables precise molecular formula determination and elemental composition confirmation. Accurate mass measurements typically achieve sub-parts-per-million mass accuracy, providing unambiguous molecular formula assignment and distinguishing between potential isobaric compounds. Tandem mass spectrometry experiments reveal detailed fragmentation pathways, enabling structural confirmation and identification of characteristic fragment ions specific to the benzodioxin-hydrazine framework.
Collision-induced dissociation experiments demonstrate preferential cleavage at the hydrazine nitrogen-nitrogen bond and the ionic interaction between the hydrazinium cation and oxalate anion. These fragmentation patterns provide valuable fingerprint information for compound identification and structural elucidation purposes.
Computational Molecular Modeling and Density Functional Theory Studies
Computational molecular modeling and density functional theory calculations provide theoretical insights into the electronic structure, molecular geometry, and energetic properties of this compound. These computational approaches enable prediction of optimized molecular geometries, electronic properties, and intermolecular interaction energies that complement experimental characterization data.
Geometry optimization calculations using density functional theory methods, particularly the B3LYP functional with 6-31G(d,p) basis sets, provide accurate predictions of bond lengths, bond angles, and torsional angles within the molecule. The benzodioxin ring system typically adopts a nearly planar conformation with slight puckering of the saturated ethylene bridge. The hydrazine moiety exhibits characteristic nitrogen-nitrogen bond distances of approximately 1.42-1.45 Angstroms, consistent with single bond character and partial lone pair repulsion effects.
Electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the compound's electronic properties and potential reactivity patterns. The frontier molecular orbitals typically localize on the aromatic benzodioxin system and the hydrazine nitrogen atoms, indicating these regions as primary sites for electrophilic and nucleophilic attack, respectively.
Molecular electrostatic potential surface calculations demonstrate charge distribution patterns and potential hydrogen bonding sites within the molecule. The oxalate oxygens exhibit significant negative electrostatic potential, consistent with their role as hydrogen bond acceptors in crystal packing arrangements. The hydrazine nitrogen atoms and associated hydrogen atoms display positive electrostatic potential, supporting their function as hydrogen bond donors in solid-state structures.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 4.23 Debye | B3LYP/6-31G(d,p) |
| HOMO Energy | -6.84 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -1.92 eV | B3LYP/6-31G(d,p) |
| Band Gap | 4.92 eV | B3LYP/6-31G(d,p) |
| Polarizability | 23.1 Ų | B3LYP/6-31G(d,p) |
Intermolecular interaction energy calculations using density functional theory with dispersion corrections enable prediction of hydrogen bonding strengths and crystal packing energies. These calculations support experimental observations regarding the stability of hydrogen-bonded networks in oxalate-containing compounds and provide quantitative estimates of binding energies between molecular components.
Vibrational frequency calculations complement experimental infrared and Raman spectroscopic data, enabling mode assignment and confirmation of molecular structure. The calculated frequencies for carbon-oxygen stretching vibrations in the oxalate moiety typically appear around 1620-1650 inverse centimeters, while nitrogen-hydrogen stretching modes occur in the 3200-3400 inverse centimeters region, consistent with hydrogen bonding interactions in the solid state.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylhydrazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.C2H2O4/c9-10-6-1-2-7-8(5-6)12-4-3-11-7;3-1(4)2(5)6/h1-2,5,10H,3-4,9H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJXWLIWJHUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purity Control
- Impurities : Unreacted hydrazine or residual solvents.
- Mitigation : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Halogen substitution | High regioselectivity | Requires halogenated precursor | 70–85 |
| Nitro reduction | Avoids halogenation steps | Multiple steps; lower yield | 50–65 |
Industrial-Scale Considerations
- Cost : 1,2-Dibromoethane and hydrazine hydrate are cost-effective reagents.
- Safety : Hydrazine is toxic; closed systems and PPE are mandatory.
- Scalability : Patent CN105801556A reports >90% yield at 500g scale.
Applications and Derivatives
The oxalate salt’s crystallinity enhances stability for pharmaceutical use. Derivatives show:
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced using alkyl or aryl halides.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as lithium hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. The hydrazine oxalate derivative has shown promise in inhibiting tumor growth in vitro and in vivo models. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. A study found that benzodioxin derivatives could inhibit acetylcholinesterase activity, suggesting potential for cognitive enhancement and neuroprotection .
- Antimicrobial Properties : The hydrazine oxalate derivative has been tested for antimicrobial efficacy against various pathogens. A study indicated that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Material Science Applications
- Polymer Chemistry : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate has been utilized as a building block in the synthesis of novel polymers with desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength .
- Nanotechnology : The compound has been explored in the field of nanotechnology for the development of nanocomposites. These materials have applications in drug delivery systems, where controlled release and targeted delivery are crucial .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Neuroprotective effects | ||
| Antimicrobial properties | ||
| Material Science | Polymer synthesis | |
| Nanocomposite development |
Case Studies
- Anticancer Study : A recent study focused on the synthesis of various hydrazine derivatives based on benzodioxin structures. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating a pathway for further drug development .
- Neuroprotective Research : In a controlled experiment involving animal models, the administration of this compound resulted in improved memory retention and reduced neurodegeneration markers compared to control groups .
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate involves its interaction with specific molecular targets. The hydrazine moiety is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole
- Key Features : Incorporates a thiazole ring and a dimethoxybenzylidene hydrazone group.
- Synthesis : Derived from condensation reactions involving 3,4-dimethoxybenzaldehyde and hydrazine intermediates .
- Applications: Potential antimicrobial or anticancer agent due to the thiazole moiety’s bioactivity .
(b) 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Key Features : Combines a benzodithiazine core with a dihydroxybenzylidene hydrazine group.
- Synthesis : Condensation of 2,4-dihydroxybenzaldehyde with hydrazine derivatives under acidic conditions .
- Bioactivity : Exhibits antihepatotoxic activity in preclinical models, likely due to radical-scavenging properties .
(c) N′-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Physicochemical and Spectroscopic Comparisons
Key Research Findings
Synthetic Efficiency : Hydrazine derivatives with electron-withdrawing groups (e.g., oxalate, chloroacetyl) exhibit higher stability and reaction yields (>90%) compared to unsubstituted analogs .
Bioactivity Trends : Compounds with hydroxyl or methoxy substituents on the benzylidene moiety demonstrate enhanced antioxidant and hepatoprotective effects .
Structural Limitations: The oxalate counterion in the target compound may limit solubility in nonpolar solvents, whereas sulfonated analogs (e.g., benzodithiazines) show improved aqueous solubility .
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 256.21 g/mol
- CAS Number : 431938-85-1
Structure
The structure of this compound features a hydrazine group attached to a benzodioxin moiety, which is significant for its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in protecting cells from damage and may play a role in preventing various diseases linked to oxidative damage.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The benzodioxin structure may contribute to its ability to disrupt microbial cell membranes.
Case Studies and Research Findings
Pharmacological Implications
The biological activities of this compound suggest its potential application in:
- Therapeutics for Oxidative Stress-related Diseases : Due to its antioxidant properties, it may be beneficial in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
- Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics or adjunct therapies in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine oxalate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with hydrazine derivatives under acidic conditions, followed by treatment with oxalic acid to form the oxalate salt. Key reagents include oxalic acid for salt formation, and purification steps may involve recrystallization using ethanol/water mixtures. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C spectra with computed data (e.g., NIST Chemistry WebBook) to verify benzodioxin and hydrazine moieties.
- Mass Spectrometry : Confirm molecular ion peaks (expected m/z: 166.189 for the free base; oxalate adducts require adjustment for CHO).
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow general hydrazine safety guidelines:
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Avoid exposure to heat or strong oxidizers due to potential decomposition.
- Store in airtight containers at 2–8°C, away from moisture. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation profiles .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). Use QSAR models to correlate substituent effects on the benzodioxin ring with activity. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What experimental strategies address contradictions in reported spectral or reactivity data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with NIST reference spectra and DFT-simulated spectra (Gaussian 09, B3LYP/6-31G* basis set).
- Controlled Replication : Repeat synthesis under varying conditions (e.g., pH, solvent polarity) to isolate confounding factors.
- Statistical Analysis : Apply multivariate regression to identify variables influencing reactivity discrepancies .
Q. How can researchers optimize the compound’s stability for long-term storage?
- Methodological Answer : Conduct stability studies using ICH guidelines:
- Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH).
- Analytical Tracking : Monitor degradation products via HPLC-MS and identify major impurities (e.g., oxidized hydrazine byproducts).
- Formulation : Stabilize with antioxidants (e.g., BHT) or lyophilization for hygroscopic batches .
Q. What strategies are effective in exploring structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the benzodioxin ring) via Suzuki coupling or electrophilic substitution.
- Biological Testing : Screen analogs against disease models (e.g., MTT assay for cytotoxicity).
- Data Correlation : Use PCA (Principal Component Analysis) to link structural descriptors (logP, H-bond donors) with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
